tert-Butyl 2-bromopropanoate

Description

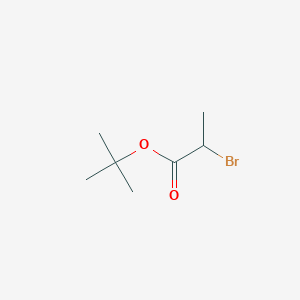

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWKJKISIPBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337887 | |

| Record name | tert-Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39149-80-9 | |

| Record name | 1,1-Dimethylethyl 2-bromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39149-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-bromopropanoate (CAS: 39149-80-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-bromopropanoate, a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and chemical handling.

| Property | Value | Reference |

| CAS Number | 39149-80-9 | [2] |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |

| Molecular Weight | 209.08 g/mol | [2][3] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 2-Bromopropionic acid tert-butyl ester, t-Butyl 2-bromopropionate | [1][2][3] |

| Density | 1.26 g/cm³ - 1.297 g/cm³ | [5][6] |

| Boiling Point | 62 °C at 13 mmHg, 90 °C at 60 mmHg, 170.2 °C at 760 mmHg | [1][5][6] |

| Refractive Index | 1.4380-1.4410 | [6] |

| InChI Key | CVAWKJKISIPBOD-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(Br)C(=O)OC(C)(C)C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Key spectral data are provided below.

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s) | [7] |

| ¹³C NMR | Available | [8][9] |

| Infrared (IR) | Available | [2][8] |

| Mass Spectrometry (MS) | Available | [2][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-bromopropionic acid with isobutylene under acidic conditions.[7]

Experimental Protocol

This protocol is based on the method described in the literature.[7]

Materials:

-

2-bromopropionic acid (3.5 mL, 38.9 mmol)

-

Isobutylene (2.4 g, 42.8 mmol)

-

Dioxane (6 mL)

-

Concentrated sulfuric acid (250 µL)

-

Dichloromethane (50 mL)

-

20% Potassium carbonate solution (50 mL)

-

Water (50 mL)

-

Anhydrous magnesium sulfate

-

Pressurized reaction flask

Procedure:

-

Condense isobutylene (2.4 g) into a pressurized reaction flask at -15 °C.

-

Add dioxane (6 mL) and 2-bromopropionic acid (3.5 mL) to the flask and stir the mixture for 5 minutes.

-

Slowly warm the mixture to -10 °C.

-

Add concentrated sulfuric acid (250 µL) dropwise.

-

Seal the reaction vial and stir the mixture at room temperature overnight.

-

After the reaction is complete, carefully open the reaction vial and pour the mixture into dichloromethane (50 mL).

-

Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield tert-butyl 2-bromopropionate.

Expected Yield: 2.17 g (27%)[7]

Synthesis Workflow

References

- 1. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 39149-80-9 [sigmaaldrich.com]

- 5. 2-Bromopropionic acid tert-butyl ester | CAS#:39149-80-9 | Chemsrc [chemsrc.com]

- 6. 39149-80-9 CAS MSDS (2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER(39149-80-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 2-bromopropanoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-bromopropanoate, a key building block in synthetic organic chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its reactivity, with a focus on its application in the development of novel therapeutics, particularly as a precursor to cytosolic phospholipase A2α (cPLA2α) inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No. 39149-80-9) is an α-bromo ester of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a chiral center and a reactive bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules. The sterically bulky tert-butyl ester group provides a protective function that can be selectively removed under specific conditions, adding to its synthetic utility. This guide aims to be a thorough resource for researchers, providing essential data and methodologies to facilitate its use in the laboratory.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 39149-80-9 | [1][2] |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromopropionic acid tert-butyl ester, t-Butyl 2-bromopropionate | [1][3] |

| SMILES | CC(C(=O)OC(C)(C)C)Br | [1] |

| InChIKey | CVAWKJKISIPBOD-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Physical Form | Clear, colorless to light yellow/orange liquid | [3] |

| Boiling Point | 90 °C at 60 mmHg | [3][4] |

| Density | 1.26 g/cm³ | [3] |

| Refractive Index | 1.4380 - 1.4410 | [3][4] |

| Flash Point | 63.3 °C | [4] |

| Solubility | Sparingly soluble in water. Miscible with many organic solvents. | |

| Vapor Pressure | 1.49 mmHg at 25°C | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum in CDCl₃ shows the following key signals: a quartet at approximately 4.31 ppm (1H, CHBr), a doublet at around 1.81 ppm (3H, CH₃CH), and a singlet at about 1.52 ppm (9H, C(CH₃)₃).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O of the ester group (around 1730 cm⁻¹), C-O stretching vibrations, and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show the molecular ion peak and characteristic fragment ions.[1][5]

Chemical Properties and Reactivity

As an α-bromo ester, this compound is a versatile reagent in organic synthesis.

Nucleophilic Substitution

The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be used to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reformatsky Reaction

This compound is a suitable substrate for the Reformatsky reaction. In the presence of zinc metal, it can form an organozinc reagent which then adds to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.

Darzens Reaction

In the presence of a strong base, this compound can react with aldehydes and ketones in a Darzens condensation to yield α,β-epoxy esters (glycidic esters).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Materials:

-

Isobutene

-

1,4-Dioxane

-

2-Bromopropionic acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

20% Potassium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a pressurized reaction flask cooled to -15 °C, condense isobutene (2.4 g, 42.8 mmol).

-

Add 1,4-dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmol) to the flask and stir the mixture for 5 minutes.

-

Slowly warm the mixture to -10 °C and add concentrated sulfuric acid (250 µL) dropwise.

-

Seal the reaction vial and stir the mixture at room temperature overnight.

-

After the reaction is complete, carefully open the vial and pour the reaction mixture into dichloromethane (50 mL).

-

Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization Protocols

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire the spectrum on the same instrument, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Method: Attenuated Total Reflectance (ATR) is suitable for liquid samples.

-

Procedure: Place a drop of the neat liquid sample directly onto the ATR crystal and acquire the spectrum. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Application in Drug Discovery: Synthesis of cPLA2α Inhibitors

A significant application of this compound is in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA2α).[3] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Therefore, inhibiting cPLA2α is a promising therapeutic strategy for a variety of inflammatory diseases.

This compound is a crucial building block in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are potent and selective inhibitors of cPLA2α.[3]

Cytosolic Phospholipase A2α (cPLA2α) Signaling Pathway

The following diagram illustrates the cPLA2α signaling pathway and the point of inhibition by the synthesized compounds.

Caption: The cPLA2α signaling pathway and the site of action for its inhibitors.

Experimental Workflow: Synthesis of cPLA2α Inhibitors

The following diagram outlines the general workflow for the synthesis of cPLA2α inhibitors using this compound.

Caption: General workflow for the synthesis of cPLA2α inhibitors.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store at 2-8°C under an inert atmosphere.[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for medicinal chemists. The application of this compound in the synthesis of potent cPLA2α inhibitors highlights its significance in the development of novel anti-inflammatory therapeutics. This guide provides the essential information and protocols needed for the effective and safe utilization of this compound in a research setting.

References

An In-depth Technical Guide to tert-Butyl 2-bromopropanoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural information for tert-Butyl 2-bromopropanoate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is an ester notable for its application as a reactant in organic synthesis. For instance, it is utilized in the creation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as cytosolic phospholipase A2α inhibitors[1].

Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| CAS Number | 39149-80-9 | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 90 °C at 60 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Refractive Index | 1.4380-1.4410 | [1] |

| Purity | >97.0% (GC) |

Molecular Structure

The structure of this compound features a chiral center at the second carbon of the propanoate chain, bonded to a bromine atom. The carboxyl group is esterified with a bulky tert-butyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2-bromopropionic acid with isobutene[1].

Materials:

-

Pressurized reaction flask

-

Isobutene

-

Dioxane

-

2-bromopropionic acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

20% potassium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

At -15 °C, 2.4 g (42.8 mmol) of isobutene is condensed into a pressurized reaction flask[1].

-

6 mL of dioxane and 3.5 mL (38.9 mmol) of 2-bromopropionic acid are added to the flask, and the mixture is stirred for 5 minutes[1].

-

The mixture is slowly warmed to -10 °C, at which point 250 µL of concentrated sulfuric acid is added dropwise[1].

-

The reaction flask is sealed and the mixture is stirred at room temperature overnight[1].

-

Upon completion, the reaction mixture is poured into 50 mL of dichloromethane[1].

-

The organic phase is washed sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water[1].

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to yield the final product[1].

Characterization: The resulting product, tert-butyl 2-bromopropionate, can be characterized by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), and 1.52 (9H, s)[1]. Further characterization can be performed using ¹³C NMR, IR, and mass spectrometry, with spectral data available in public databases[3][4][5].

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 2-bromopropanoate. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug development, and quality control in the accurate identification and characterization of this compound. This document includes detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR correlations.

Spectral Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.31 | Quartet (q) | 1H | 7.1 | CH-Br |

| 1.81 | Doublet (d) | 3H | 7.1 | CH₃-CH |

| 1.52 | Singlet (s) | 9H | - | C(CH₃)₃ |

Data sourced from ChemicalBook[1].

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Ester Carbonyl) |

| 83.0 | C(CH₃)₃ (Quaternary Carbon) |

| 43.0 | CH-Br |

| 27.9 | C(CH₃)₃ (Methyl Carbons) |

| 22.1 | CH₃-CH |

Note: The ¹³C NMR chemical shifts are predicted values based on spectral databases and may vary slightly from experimentally determined values.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be sonicated for a brief period.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 10-12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-220 ppm

-

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound and the correlation between the different proton and carbon environments and their respective NMR signals.

Caption: Molecular structure of this compound with NMR signal assignments.

This comprehensive guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided information is crucial for ensuring the quality and purity of this compound in research and development settings.

References

A-Level Technical Guide to the IUPAC Nomenclature of tert-butyl 2-bromopropanoate

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to the unambiguous identification of chemical structures in research and development. This guide provides a detailed deconstruction of the IUPAC naming protocol for the ester known as tert-butyl 2-bromopropanoate. We will dissect the name into its constituent functional groups, apply the sequential IUPAC rules for naming esters, and clarify the distinction between common and systematic names for alkyl substituents. The logical workflow for deriving the final, preferred IUPAC name is presented, supported by tabular data and a visualization of the naming process.

Introduction to IUPAC Nomenclature for Esters

Esters are a critical class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.[1] The IUPAC system for naming esters is systematic, treating them as alkyl derivatives of carboxylic acids. The general naming convention follows the format "Alkyl Alkanoate".[2] The 'alkyl' portion of the name is derived from the alcohol, while the 'alkanoate' part comes from the carboxylic acid, with the "-oic acid" suffix being replaced by "-oate".[3][4] This guide applies these foundational rules to methodically determine the precise IUPAC name for this compound.

Structural Deconstruction and Analysis

The first step in naming is to identify the core functional group and its components. The name "this compound" clearly indicates an ester.

-

Ester Functional Group: The central linkage is the -COO- group.

-

Alcohol-Derived Component (Alkyl Group): This is the group attached to the single-bonded oxygen atom. From the common name, this is the tert-butyl group.

-

Carboxylic Acid-Derived Component (Acyl Group): This is the portion containing the carbonyl (C=O) group. The name indicates this is derived from 2-bromopropanoic acid.

Step-by-Step IUPAC Name Derivation

Step 3.1: Naming the Acyl Group

The acyl portion is named first, based on the parent carboxylic acid.

-

Identify the Parent Chain: The root "propan-" indicates a three-carbon chain that includes the carbonyl carbon.

-

Number the Chain: Numbering begins from the carbonyl carbon (C1).

-

Identify and Locate Substituents: A bromine atom is present on the second carbon (C2). This is denoted by the prefix "2-bromo".

-

Apply the Suffix: For esters, the "-oic acid" of the parent carboxylic acid (propanoic acid) is changed to "-oate".[3]

Combining these elements gives the acyl name: 2-bromopropanoate .

Step 3.2: Naming the Alkyl Group

The alkyl group is named as a substituent.[5] The name provided, "tert-butyl," is a common name that is well-established in chemical literature.[6][7] However, for rigorous systematic nomenclature, a preferred IUPAC name is derived:

-

Identify the Parent Chain of the Substituent: The longest carbon chain attached to the ester's oxygen atom has two carbons. This parent chain is an ethyl group.

-

Number the Substituent Chain: Numbering starts from the point of attachment to the oxygen.

-

Identify and Locate further Substituents: Two methyl groups are attached to the first carbon (C1) of this ethyl chain.

-

Assemble the Systematic Name: This leads to the name 1,1-dimethylethyl .[6]

According to the 2013 IUPAC recommendations, "tert-butyl" is a retained name and is acceptable.[8] However, "(1,1-dimethylethyl)" is the fully systematic and often preferred name in contexts requiring absolute unambiguity.

Step 3.3: Assembling the Final IUPAC Name

The final name is constructed by stating the alkyl group's name first, followed by a space, and then the acyl group's name.[2][3]

-

Using the common alkyl name: this compound

-

Using the systematic alkyl name: (1,1-dimethylethyl) 2-bromopropanoate

Both names are understood, but the latter is the preferred, systematic IUPAC name.

Data Presentation: Summary of Nomenclature Components

The components of the IUPAC name are summarized below for clarity.

| Component | Structure Fragment | Parent Molecule | IUPAC Name Fragment | Systematic/Common |

| Alkyl Group | -C(CH₃)₃ | 2-Methylpropane | tert-butyl | Common (Retained) |

| (1,1-dimethylethyl) | Systematic | |||

| Acyl Group Parent Chain | -C(=O)CH₂CH₃ | Propanoic Acid | propanoate | Systematic |

| Acyl Group Substituent | -Br (at C2) | Bromoalkane | 2-bromo | Systematic |

| Final Assembled Name | CH₃CH(Br)C(=O)OC(CH₃)₃ | (1,1-dimethylethyl) 2-bromopropanoate | Preferred IUPAC |

Visualization of the Naming Workflow

The logical process for deriving the systematic IUPAC name for an ester is visualized using the following flowchart.

Caption: Logical workflow for the systematic IUPAC nomenclature of an ester.

Experimental Protocols

This document is a theoretical guide to chemical nomenclature. As such, experimental protocols for synthesis or analysis are not applicable to the scope of this work.

Conclusion

The systematic IUPAC name for the compound commonly known as this compound is (1,1-dimethylethyl) 2-bromopropanoate . This name is derived by separately identifying and naming the acyl and alkyl portions of the molecule according to a hierarchical set of rules and then combining them in the specified "Alkyl Acyl-ate" format. While the common name "tert-butyl" is retained by IUPAC for use, the systematic name "(1,1-dimethylethyl)" provides the highest level of precision and is preferred in formal scientific communication.

References

- 1. oit.edu [oit.edu]

- 2. IUPAC Naming of Simple Esters Chemistry Tutorial [ausetute.com.au]

- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]

- 7. Butyl group - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

tert-Butyl 2-bromopropanoate structural formula and isomers

An In-depth Technical Guide to tert-Butyl 2-bromopropanoate and Its Isomers

This guide provides a comprehensive overview of this compound, including its structural formula, isomers, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Structural Formula and Isomers

This compound is an ester with the chemical formula C₇H₁₃BrO₂.[1] Its structure contains a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-tert-butyl 2-bromopropanoate and (S)-tert-butyl 2-bromopropanoate. A significant positional isomer is tert-butyl 3-bromopropanoate, where the bromine atom is located on the third carbon atom.

This compound

The IUPAC name for this compound is this compound.[1] It is also commonly referred to as 2-bromopropionic acid tert-butyl ester.[2][3]

Caption: Structural formula of this compound.

Stereoisomers

Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers.

Caption: Enantiomers of this compound.

Positional Isomer: tert-Butyl 3-bromopropanoate

A key positional isomer is tert-butyl 3-bromopropanoate, where the bromine atom is attached to the carbon atom further from the carbonyl group.[4] Its IUPAC name is tert-butyl 3-bromopropanoate.[4]

Caption: Structural formula of tert-butyl 3-bromopropanoate.

Physicochemical and Spectroscopic Data

The properties of this compound and its positional isomer are summarized below.

Physical and Chemical Properties

| Property | This compound | tert-Butyl 3-bromopropanoate |

| CAS Number | 39149-80-9[1] | 55666-43-8[4] |

| Molecular Formula | C₇H₁₃BrO₂[1] | C₇H₁₃BrO₂[4] |

| Molecular Weight | 209.08 g/mol [1] | 209.08 g/mol [4] |

| Boiling Point | 170.2 °C at 760 mmHg[5] | 30 °C at 0.2 mmHg |

| Density | 1.297 g/cm³[5] | 1.253 g/mL at 25 °C |

| Refractive Index | 1.457[5] | n20/D 1.4470 |

| Flash Point | 63.3 °C[5] | 92 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds.

| Data Type | This compound |

| ¹H NMR (CDCl₃, δ) | 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s)[2] |

| ¹³C NMR | Spectra available[6][7] |

| Mass Spectrometry (GC-MS) | Spectra available[6] |

| Infrared (IR) | Spectra available[6] |

| Raman | Spectra available[6] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-bromopropionic acid and isobutene.[2]

Materials and Reagents

-

2-Bromopropionic acid (3.5 mL, 38.9 mmol)

-

Isobutene (2.4 g, 42.8 mmol)

-

Dioxane (6 mL)

-

Concentrated sulfuric acid (250 μL)

-

Dichloromethane (50 mL)

-

20% Potassium carbonate solution (50 mL)

-

Water (50 mL)

-

Anhydrous magnesium sulfate

Procedure

-

Condense isobutene (2.4 g) into a pressurized reaction flask at -15 °C.[2]

-

Add dioxane (6 mL) and 2-bromopropionic acid (3.5 mL) to the flask and stir the mixture for 5 minutes.[2]

-

Slowly warm the mixture to -10 °C and add concentrated sulfuric acid (250 μL) dropwise.[2]

-

Seal the reaction vial and stir the mixture at room temperature overnight.[2]

-

After the reaction is complete, carefully open the vial and pour the contents into dichloromethane (50 mL).[2]

-

Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).[2]

-

Dry the organic phase over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield the product, tert-butyl 2-bromopropionate.[2]

Yield: 2.17 g (27%)[2]

Synthesis Workflow

The synthesis process involves the acid-catalyzed esterification of 2-bromopropionic acid with isobutene.

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound serves as a valuable reactant in organic synthesis. For instance, it is used in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as inhibitors for cytosolic phospholipase A2α.[2] Similarly, tert-butyl 3-bromopropionate is utilized in the synthesis of various complex molecules, including cholesteryl derivatives and fucopyranosides.

References

- 1. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl 3-bromopropionate | C7H13BrO2 | CID 256128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER(39149-80-9) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of tert-Butyl 2-bromopropanoate (CAS No. 39149-80-9). This compound serves as a crucial reactant in the synthesis of various molecules, including 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are investigated as inhibitors of cytosolic phospholipase A2α[1].

Physicochemical Data

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point of a substance is dependent on the ambient pressure.

| Property | Value | Conditions |

| Molecular Formula | C₇H₁₃BrO₂ | |

| Molecular Weight | 209.08 g/mol [2][3][4] | |

| Density | 1.297 g/cm³[2] | |

| 1.26 g/cm³[1][5] | ||

| Boiling Point | 170.2 °C[2] | at 760 mmHg |

| 90 °C[1][5] | at 60 mmHg | |

| 62 °C[6] | at 13 mmHg | |

| Refractive Index | 1.4380-1.4410[1][5] | |

| Physical Form | Clear liquid[1][7] | |

| Purity | >97.0% (GC)[6] |

Synthesis of this compound

The following section details an experimental protocol for the synthesis of this compound.

Materials and Equipment

-

Pressurized reaction flask

-

Dichloromethane

-

20% Potassium carbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

NMR spectrometer

Reagents

-

Isobutene

-

Dioxane

-

2-bromopropionic acid

-

Concentrated sulfuric acid

Experimental Procedure

-

Reaction Setup : Into a pressurized reaction flask cooled to -15 °C, condense 2.4 g (42.8 mmol) of isobutene[1].

-

Addition of Reagents : To the cooled isobutene, add 6 mL of dioxane and 3.5 mL (38.9 mmol) of 2-bromopropionic acid. Stir the mixture for 5 minutes[1].

-

Initiation of Reaction : Slowly warm the mixture to -10 °C and add 250 µL of concentrated sulfuric acid dropwise. Seal the reaction vial and stir the mixture at room temperature overnight[1].

-

Work-up : After the reaction is complete, open the reaction vial and pour the contents into 50 mL of dichloromethane[1].

-

Purification : Wash the organic phase sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate[1].

-

Isolation of Product : Concentrate the dried organic phase under reduced pressure to yield tert-butyl 2-bromopropionate. A yield of 2.17 g (27%) has been reported for this procedure[1].

-

Characterization : The product can be characterized by ¹H NMR spectroscopy. The expected peaks in CDCl₃ are: δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s)[1].

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification of this compound.

References

- 1. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 2. 2-Bromopropionic acid tert-butyl ester | CAS#:39149-80-9 | Chemsrc [chemsrc.com]

- 3. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 39149-80-9 CAS MSDS (2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 39149-80-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Characteristics of tert-Butyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromopropanoate. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, expected solubility in various solvent classes, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₁₃BrO₂. It is a colorless to light yellow liquid and is commonly used as a reagent and building block in organic synthesis, particularly in the introduction of the tert-butyl propanoate moiety. Understanding its solubility is crucial for its effective use in reaction media, for purification processes, and in the formulation of products.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a polar ester group and a halogen atom, alongside a nonpolar tert-butyl group and alkyl chain, suggests a nuanced solubility profile.

-

Polarity: The ester functional group (-COO-) introduces polarity due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. The bromine atom also contributes to the molecule's polarity.

-

Nonpolar Character: The tert-butyl group and the ethyl backbone are nonpolar hydrocarbon components, contributing to van der Waals forces and favoring solubility in nonpolar solvents.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.

Expected Solubility in Various Solvents

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar ester group can form hydrogen bonds with the hydroxyl group of these solvents. However, the nonpolar tert-butyl group may limit high solubility, especially in water. It is reported to be sparingly soluble in water[1]. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The dipole-dipole interactions between the polar ester and the polar aprotic solvent are expected to be strong, leading to good solubility. Tert-butyl acetate, a similar compound, is highly soluble in acetone[2]. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Miscible | The nonpolar hydrocarbon portions of this compound will interact favorably with nonpolar solvents through London dispersion forces. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of liquid this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial or flask. The excess is crucial to ensure that a saturated solution in equilibrium with the undissolved solute is formed[3].

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent[3]. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining undissolved micro-particles[4][5].

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated analytical instrument (e.g., GC or HPLC) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its solubility can be derived from its molecular structure. It is expected to be soluble in a range of common organic solvents, particularly polar aprotic and nonpolar solvents, and sparingly soluble in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for optimizing its use in synthesis, purification, and formulation within research and drug development settings.

References

The Versatility of tert-Butyl 2-Bromopropanoate in Chemical Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromopropanoate is a versatile building block in organic synthesis, finding applications in polymer chemistry, medicinal chemistry, and asymmetric synthesis. Its unique structural features, including a reactive bromine atom and a bulky tert-butyl ester group, allow for a wide range of chemical transformations. This technical guide provides an in-depth review of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

Applications in Polymer Chemistry: A Controlled Radical Polymerization Initiator

This compound and its structural analogs, such as methyl and ethyl 2-bromopropionate, are effective initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The bromine atom in this compound can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. The bulky tert-butyl group can influence the solubility and thermal properties of the resulting polymers.

A typical application is the polymerization of acrylate monomers. For instance, the ATRP of tert-butyl acrylate initiated by a similar compound, methyl 2-bromopropionate, has been studied in detail.[1]

Quantitative Data for ATRP of tert-Butyl Acrylate

| Initiator | Monomer | Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |

| Methyl 2-bromopropionate | tert-Butyl Acrylate | FeCl2·4H2O(PPh3)2 | Acetone | - | < 1.2 | - | [1] |

| Ethyl 2-bromopropionate | tert-Butyl Acrylate | CuBr/Me6-TREN | - | - | - | - | [1] |

Note: Specific molecular weight data was not provided in the abstract, but the study highlighted the controlled nature of the polymerization with polydispersity indices (PDI) as low as 1.2.

Experimental Protocol: AGET ATRP of tert-Butyl Acrylate in Miniemulsion

This protocol describes a typical Activators Generated by Electron Transfer (AGET) ATRP of tert-butyl acrylate, a common method for achieving controlled polymerization.[2]

Materials:

-

tert-Butyl acrylate (tBA)

-

Copper(II) bromide (CuBr2)

-

1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) or other suitable ligand

-

ATRP initiator (e.g., this compound)

-

Surfactant solution (e.g., Brij 98)

-

Co-surfactant

-

Ascorbic acid

-

Deionized water

-

Argon

Procedure:

-

Charge a round-bottom flask with CuBr2 and the chosen ligand (e.g., BPMODA).

-

Add the monomer, tert-butyl acrylate.

-

Heat the mixture to 60°C in an oil bath to form the Cu(II) complex.

-

Cool the flask to 0°C before adding the ATRP initiator, surfactant solution, and co-surfactant.

-

Sonicate the mixture for 1 minute and then transfer it to a Schlenk flask for argon purging.

-

After 30 minutes of purging, immerse the Schlenk flask in an oil bath thermostated at 80°C.

-

Initiate the polymerization by injecting a solution of ascorbic acid.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) for monomer conversion and size-exclusion chromatography (SEC) for molecular weight and polydispersity.

Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound serves as a key reactant in the synthesis of various bioactive molecules, including inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is an enzyme implicated in inflammatory processes, making its inhibitors potential therapeutic agents. One such application is in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids.[3]

Experimental Protocol: Alkylation of Indoles (General Procedure)

While a specific protocol for the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids using this compound was not found in the reviewed literature, a general procedure for the N-alkylation of indoles under phase-transfer catalysis conditions can be adapted.[4]

Materials:

-

Indole derivative

-

This compound

-

50% aqueous sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the indole derivative and the phase-transfer catalyst in dichloromethane.

-

With vigorous stirring, add the 50% aqueous NaOH solution followed by the this compound.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Applications in Asymmetric Synthesis: The Reformatsky Reaction

This compound is a valuable reagent in stereoselective reactions, such as the diastereoselective Reformatsky reaction. This reaction involves the formation of a zinc enolate from the α-bromo ester, which then adds to a carbonyl compound, typically an aldehyde, to create a new stereocenter. The bulky tert-butyl ester can play a significant role in directing the stereochemical outcome of the reaction.

A titanium-catalyzed Reformatsky reaction using this compound has been shown to proceed with high syn-diastereoselectivity.[5]

Quantitative Data for the Diastereoselective Reformatsky Reaction

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Undec-10-enal | 78 | - | [5] |

| Hexanal | 80 | - | [5] |

| 3-Methoxybenzaldehyde | 78 | 100:0 | [5] |

Experimental Protocol: Titanium-Catalyzed Diastereoselective Reformatsky Reaction

Materials:

-

Cyclopentadienyltitanium(III) chloride (CpTiCl3)

-

Manganese dust (Mn)

-

Trimethylsilyl bromide (Me3SiBr)

-

Aldehyde

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Argon atmosphere

Procedure:

-

Under an argon atmosphere, add dry, deoxygenated THF to a mixture of CpTiCl3 (0.1 equivalents) and Mn dust (2 equivalents) to form a dark blue suspension.

-

Add Me3SiBr (3 equivalents), causing the mixture to turn turquoise.

-

Add a solution of the aldehyde (1 equivalent) and this compound (2 equivalents) in THF dropwise.

-

Stir the reaction overnight.

-

Filter the mixture, dilute with ethyl acetate, and wash with 3% HCl and brine.

-

Dry the organic layer over anhydrous MgSO4 and remove the solvent.

-

Purify the product by silica gel flash column chromatography.[5]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as an initiator in controlled radical polymerization allows for the creation of well-defined polymers. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules. Furthermore, its application in asymmetric synthesis, particularly in the diastereoselective Reformatsky reaction, highlights its importance in the construction of chiral molecules with high stereocontrol. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) | MDPI [mdpi.com]

In-Depth Technical Guide to tert-Butyl 2-bromopropanoate: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage of tert-Butyl 2-bromopropanoate (CAS No. 39149-80-9), a key reagent in organic synthesis and drug development. Adherence to the following protocols is crucial for ensuring laboratory safety and maintaining the integrity of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol [1][3][4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 90 °C at 60 mmHg[1][2] |

| Density | 1.26 g/cm³[1][2] |

| Flash Point | 63.3 °C[2] |

| Refractive Index | 1.4380-1.4410[1][2] |

| Solubility | Sparingly soluble in water. |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin and eye irritation.[3] All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Hazard Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) should be strictly followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Handling Procedures

Proper handling of this compound is essential to minimize exposure and ensure a safe working environment. The following procedures should be implemented:

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

General Handling Workflow

The following diagram illustrates a safe workflow for handling this compound.

Storage

Proper storage is critical to maintain the stability and purity of this compound.

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Experimental Protocols

Protocol for In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This protocol provides a general framework for assessing the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.[7][8][9][10]

-

Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, humidified incubator at 37°C and 5% CO₂.

-

Application of Test Substance: A precise volume (e.g., 30 µL for liquids) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the percentage of viable cells is calculated relative to the negative control.

-

Classification: If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant.

Protocol for In Vitro Eye Irritation Testing (Based on OECD Guideline 492)

This protocol outlines a general procedure for evaluating the eye irritation potential of this compound using a reconstructed human cornea-like epithelium (RhCE) model.

-

Tissue Preparation: Reconstituted human cornea-like epithelium tissue models are equilibrated in a sterile, humidified incubator at 37°C and 5% CO₂.

-

Application of Test Substance: A defined amount of this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.

-

Exposure: The tissues are exposed to the test substance for a specified duration.

-

Rinsing: The test substance is removed by rinsing the tissue surface.

-

Post-exposure Incubation: Tissues are incubated in fresh medium for a defined post-exposure period.

-

Viability Assessment: Tissue viability is measured using a validated method such as the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.

Protocol for Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of this compound.[11][12][13][14]

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate TGA or DSC pan.

-

Instrument Setup: The TGA/DSC instrument is programmed with a specific temperature ramp (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument measures the change in mass (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: The TGA data will indicate the onset temperature of decomposition (significant mass loss). The DSC data will show endothermic or exothermic events associated with phase transitions or decomposition.

Reactivity and Decomposition

As an α-haloester, this compound is susceptible to nucleophilic substitution at the α-carbon. It is a key reactant in the Reformatsky reaction, where it forms an organozinc reagent that adds to carbonyl compounds.[15]

The tert-butyl ester group is relatively stable to basic hydrolysis but can be cleaved under acidic conditions.

Potential Decomposition Pathways

The following diagram illustrates potential decomposition pathways for this compound under different conditions.

Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

Spill Response Workflow

This technical guide provides a foundation for the safe handling, storage, and use of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental work.

References

- 1. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tert-Butyl bromide - Wikipedia [en.wikipedia.org]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. uniube.br [uniube.br]

- 9. x-cellr8.com [x-cellr8.com]

- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. tainstruments.com [tainstruments.com]

- 14. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis Mechanism of Tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical mechanisms governing the hydrolysis of tert-butyl esters, a reaction of significant importance in organic synthesis and medicinal chemistry, particularly in the context of protecting group strategies. Tert-butyl esters are valued for their stability under basic conditions and their lability under acidic conditions.[1][2] Understanding the nuances of their cleavage is critical for the strategic design of synthetic routes and the development of drug molecules.

Acid-Catalyzed Hydrolysis: The AAL1 Mechanism

Under acidic conditions, the hydrolysis of tert-butyl esters proceeds through a distinct pathway known as the AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular).[3][4][5] This mechanism is favored because the tert-butyl group can form a relatively stable tertiary carbocation.[3][5][6] In contrast, simple primary and secondary alkyl esters typically hydrolyze via an AAC2 mechanism, which involves bimolecular attack by water on the protonated carbonyl group.[3]

The AAL1 mechanism consists of three primary steps:

-

Protonation: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group.

-

Unimolecular Cleavage: The rate-determining step involves the cleavage of the alkyl-oxygen bond (C-O bond between the oxygen and the tert-butyl group).[3] This heterolytic cleavage results in the formation of a stable tert-butyl carbocation and a carboxylic acid. The stability of the tertiary carbocation is the primary driving force for this unimolecular pathway.[6]

-

Carbocation Quenching: The tert-butyl carbocation is then rapidly quenched by a nucleophile, typically water, to form tert-butanol. Subsequent deprotonation yields the final alcohol product.

This acid-catalyzed hydrolysis is a reversible process; however, it can be driven to completion by using a large excess of water.[2][3][7]

Visualizing the AAL1 Mechanism

The following diagram illustrates the stepwise process of the AAL1 hydrolysis of a tert-butyl ester.

Base-Mediated Hydrolysis (Saponification): The BAC2 Mechanism

While tert-butyl esters are notably resistant to basic hydrolysis due to steric hindrance, the reaction can proceed, typically under more forcing conditions compared to less hindered esters.[1] The mechanism is generally considered to be BAC2 (Base-promoted, Acyl-oxygen cleavage, Bimolecular), which is the most common pathway for the saponification of esters.[4][8]

The BAC2 mechanism involves:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[8]

-

Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion (t-BuO⁻) as the leaving group.

-

Deprotonation: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming a carboxylate salt and tert-butanol.[3][8]

Unlike acid-catalyzed hydrolysis, saponification is irreversible because the final deprotonation step forms a resonance-stabilized carboxylate anion that is no longer susceptible to nucleophilic attack.[3][7][8]

Competing E2 Elimination

Under strongly basic and anhydrous conditions, a competing E2 (Elimination, Bimolecular) reaction can occur.[9] The hydroxide or alkoxide base can abstract a proton from one of the methyl groups of the tert-butyl moiety, leading to the formation of isobutylene gas and the carboxylate anion. The choice of solvent and base is critical in favoring hydrolysis over elimination.

Visualizing the BAC2 Mechanism

This diagram shows the BAC2 saponification pathway and the competing E2 elimination reaction.

Quantitative Kinetic Data

The rate of hydrolysis of tert-butyl esters is highly dependent on pH and temperature. The overall pseudo-first-order rate constant (kh) can be expressed as a sum of contributions from acid-catalyzed (kA), neutral (kN), and base-promoted (kB) pathways:

kh = kA[H⁺] + kN + kB[OH⁻]

Quantitative data for the hydrolysis of tert-butyl formate provides insight into the relative rates of these pathways.

| Parameter | Value | Conditions | Reference |

| Rate Constants | |||

| Acidic (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 22°C | [10] |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | pH 5-7, 22°C | [10] |

| Basic (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 22°C | [10] |

| Activation Energies (Ea) | |||

| Ea (Acidic) | 59 ± 4 kJ/mol | [10] | |

| Ea (Neutral) | 78 ± 5 kJ/mol | [10] | |

| Ea (Basic) | 88 ± 11 kJ/mol | [10] | |

| Half-Lives (t1/2) | |||

| at pH 2 | ~6 hours | 4°C | [10] |

| at neutral pH | ~5 days | 22°C | [10] |

| at pH 11 | ~8 minutes | 22°C | [10] |

Table 1: Kinetic Parameters for the Hydrolysis of Tert-Butyl Formate.[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes a typical lab-scale procedure for the deprotection of a tert-butyl ester using an acid catalyst.

Materials:

-

Tert-butyl ester substrate (1 mmol)

-

Solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile) (5-10 mL)

-

Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid, or ZnBr₂)[2][11]

-

Silica Gel (for specific methods)[12]

-

Aqueous NaHCO₃ solution (saturated)

-

Aqueous HCl (1N)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Reaction Setup: Dissolve the tert-butyl ester substrate (1 mmol) in the chosen organic solvent (e.g., DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Catalyst: Add the acid catalyst. For example, add ZnBr₂ (500 mol%, ~5 mmol) to the solution.[11] Alternatively, for a different method, add chromatography-grade silica gel (10 g) to a solution of the ester in toluene (5 mL).[12]

-

Reaction Conditions:

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an extraction solvent like ethyl acetate.

-

Perform an aqueous work-up. For the silica method, filter the mixture over celite®, then perform a basic extraction with 1N NaOH, followed by acidification with 1N HCl and extraction with an organic solvent.[12] For the ZnBr₂ method, add water (20 mL), stir, and then separate the layers.[11]

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude carboxylic acid by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Visualizing the Experimental Workflow

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]

- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Leveraging tert-Butyl 2-bromopropanoate for Controlled Polymer Synthesis via ATRP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-butyl 2-bromopropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP). This document outlines detailed experimental protocols, summarizes key quantitative data for the polymerization of various monomers, and illustrates the underlying polymerization mechanism and experimental workflow. The precise control over polymer architecture afforded by this initiator makes it a valuable tool in the synthesis of advanced materials, particularly for applications in drug delivery and biomedicine.

Introduction to this compound in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains.[1][2] this compound is an efficient initiator for the ATRP of a variety of monomers, particularly acrylates.[3][4] The tert-butyl ester group can be readily hydrolyzed post-polymerization to yield poly(acrylic acid), a pH-responsive polymer widely explored for drug delivery applications.[3][4]

Data Presentation: Polymerization Parameters

The following table summarizes typical experimental conditions and results for the ATRP of various monomers initiated by alkyl bromopropanoates, including this compound and structurally similar initiators like methyl 2-bromopropanoate. This data is compiled from multiple studies to provide a comparative overview.

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[I]:[Cu(I)]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | Acetone (25 vol%) | 60 | 22.5 | 50:1:0.5:0.5 | 14,250 | 1.14 | [3] |

| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | DMF (25 vol%) | 60 | - | 50:1:0.5:0.5 | - | <1.25 | [3] |

| tert-Butyl Acrylate (tBA) | L-valine-derived α-haloamide | CuBr/CuBr₂/PMDETA | Bulk | 60 | - | 100:1:0.95:0.05:1 | 8,300 | 1.11 | [5] |

| Styrene (St) | PtBA macroinitiator | CuBr/PMDETA | - | 110 | 2.1 | - | - | - | [6] |

| Methyl Acrylate (MA) | PtBA-b-PSt macroinitiator | CuBr/PMDETA | Toluene | 70 | 3.5 | - | 24,790 | 1.10 | [3] |

Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF = Dimethylformamide. Data for methyl 2-bromopropionate is included due to its structural similarity and relevance to the polymerization of tBA.

Experimental Protocols

This section provides a detailed methodology for a typical ATRP of tert-butyl acrylate (tBA) using this compound as the initiator.

Materials

-

tert-Butyl acrylate (tBA) (inhibitor removed by passing through basic alumina)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent, distilled over CaH₂)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for analysis)

-

Schlenk flasks, syringes, and cannulas

-

Inert atmosphere (Argon or Nitrogen)

Procedure: ATRP of tert-Butyl Acrylate

-

Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar.

-

Reaction Mixture Preparation: In a separate Schlenk flask, add the purified tBA (e.g., 6.41 g, 50 mmol), this compound (e.g., 0.209 g, 1 mmol), and anisole (e.g., 5 mL).

-

Degassing: Subject the monomer/initiator mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: To the flask containing CuBr, add PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. Then, using a cannula, transfer the degassed monomer/initiator solution to the flask containing the catalyst system.